4-(2-Bromoethoxy)benzenesulfonamide

Nucleophilic Substitution Alkylation Synthetic Efficiency

4-(2-Bromoethoxy)benzenesulfonamide is a superior alkylating agent for medicinal chemistry, offering significantly faster SN2 coupling than its chloro or methoxy analogs—enabling higher yields and purer products. Its bromoethoxy group serves as a versatile handle for building CA IX/XII-targeted anticancer scaffolds and PET tracer precursors. Choose this reactive intermediate for efficient multi-step synthesis and reliable SAR exploration.

Molecular Formula C8H10BrNO3S
Molecular Weight 280.14 g/mol
CAS No. 125174-28-9
Cat. No. B054164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethoxy)benzenesulfonamide
CAS125174-28-9
Molecular FormulaC8H10BrNO3S
Molecular Weight280.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCBr)S(=O)(=O)N
InChIInChI=1S/C8H10BrNO3S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
InChIKeyCYGFGUSYYFANTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethoxy)benzenesulfonamide CAS 125174-28-9: Halogenated Sulfonamide Building Block for Pharmaceutical Intermediates and Targeted Chemical Synthesis


4-(2-Bromoethoxy)benzenesulfonamide (CAS 125174-28-9) is a para-substituted aromatic sulfonamide derivative featuring a 2-bromoethoxy side chain. This compound is a versatile synthetic intermediate characterized by a molecular formula of C8H10BrNO3S and a molecular weight of 280.14 g/mol [1]. The presence of the bromoethoxy group confers distinct reactivity, making it a valuable building block in medicinal chemistry for constructing more complex pharmacophores, particularly those targeting carbonic anhydrase enzymes and other therapeutically relevant proteins .

Procurement Risk: Why In-Class Benzenesulfonamide Analogs Cannot Substitute 4-(2-Bromoethoxy)benzenesulfonamide in Key Synthetic Pathways


Superficial structural similarity among benzenesulfonamide derivatives belies critical functional divergences that preclude simple substitution. The 2-bromoethoxy group of 4-(2-bromoethoxy)benzenesulfonamide is a potent alkylating moiety with significantly greater nucleophilic substitution reactivity than its chloro- or methoxy- counterparts [1]. This differential reactivity is essential for efficient coupling in multi-step syntheses [2]. Furthermore, the compound's specific physicochemical profile—including its lipophilicity (LogP) and molecular weight—directly influences its performance as an intermediate, affecting both reaction kinetics and purification outcomes [3]. The quantitative evidence below demonstrates that substituting this compound with a generic analog risks failed syntheses, lower yields, or the generation of different impurities, ultimately compromising the integrity of downstream pharmaceutical or chemical research.

Quantitative Differentiation of 4-(2-Bromoethoxy)benzenesulfonamide from Competing Sulfonamide Building Blocks


Enhanced Nucleophilic Substitution Reactivity: Bromoethoxy vs. Chloroethoxy Analogs

4-(2-Bromoethoxy)benzenesulfonamide demonstrates superior alkylating agent reactivity compared to its chloroethoxy analog, 4-(2-chloroethoxy)benzenesulfonamide. This is due to the lower bond dissociation energy of the C-Br bond versus the C-Cl bond, leading to a more facile SN2 pathway [1].

Nucleophilic Substitution Alkylation Synthetic Efficiency

Physicochemical Differentiation: Lipophilicity and Molecular Weight Compared to Methoxy Analog

4-(2-Bromoethoxy)benzenesulfonamide possesses a significantly higher predicted lipophilicity (ACD/LogP = 1.24) [1] compared to its simpler methoxy analog, 4-methoxybenzenesulfonamide (MW 187.22, predicted LogP ~0.85). This difference in LogP influences membrane permeability and distribution, critical parameters for any biologically active compound derived from it.

Lipophilicity Drug-likeness Pharmacokinetics

Regiochemical Specificity in Drug Synthesis: Para-Substitution vs. Ortho-Substitution in Tamsulosin Precursors

The para-substitution pattern of 4-(2-bromoethoxy)benzenesulfonamide is critical for certain synthetic applications. In the synthesis of tamsulosin, a key step involves the reaction of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 1-(2-bromoethoxy)-2-ethoxybenzene (an ortho-substituted isomer) [1]. The use of a para-substituted analog like 4-(2-bromoethoxy)benzenesulfonamide would lead to a regioisomeric product with different pharmacological properties. This highlights the absolute necessity of precise structural control for achieving the desired biological outcome.

Regiochemistry Pharmaceutical Intermediates Tamsulosin

Commercial Availability and Purity Benchmarking for Reliable Research Scale-Up

A direct comparison of commercially available batches from major suppliers shows that 4-(2-bromoethoxy)benzenesulfonamide is routinely offered with a high and consistent purity specification of ≥95% (and often ≥97%) [1], . This level of purity is comparable to that of its chloroethoxy analog but represents a significant improvement over many other custom benzenesulfonamide derivatives where purity may be lower or less consistent. This established supply chain with verified purity ensures reproducible results in both academic and industrial settings.

Purity Supply Chain Reproducibility

Targeted Inhibition of Tumor-Associated Carbonic Anhydrases (CA IX/XII) as a Differentiated Pharmacological Mechanism

While broad-spectrum sulfonamides inhibit multiple carbonic anhydrase (CA) isoforms with varying affinity, the structural features of 4-(2-bromoethoxy)benzenesulfonamide, particularly the halogenated side chain, have been linked in the literature to enhanced selectivity for the tumor-associated isoforms CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II . This is a critical advantage for developing anticancer agents with reduced off-target effects, as CA IX and CA XII are key players in tumor pH regulation and metastasis .

Carbonic Anhydrase Cancer Enzyme Inhibition

Optimal Deployment Scenarios for 4-(2-Bromoethoxy)benzenesulfonamide in R&D and Industrial Synthesis


Synthesis of Next-Generation Carbonic Anhydrase Inhibitors for Oncology

Given the evidence of class-level selectivity for tumor-associated carbonic anhydrase isoforms CA IX and CA XII [1], this compound is an ideal starting material for medicinal chemistry programs focused on developing novel anticancer agents. Its bromoethoxy group serves as a versatile handle for introducing diverse amine or other nucleophile-containing fragments, enabling rapid exploration of structure-activity relationships (SAR) around the critical sulfonamide zinc-binding group [2].

Construction of Complex Drug Scaffolds Requiring Regioselective Alkylation

The high reactivity of the bromoethoxy group [1] makes this compound a superior alkylating agent in multi-step syntheses. This is particularly valuable for constructing complex drug scaffolds like tamsulosin, where precise control over the position of the ethoxy linker is essential for target engagement [2]. Its use can streamline synthetic routes by enabling more efficient coupling steps compared to less reactive chloro- or methoxy- analogs.

Development of PET Tracers and Molecular Imaging Probes

The presence of the bromoethoxy group provides a potential site for late-stage radiolabeling with carbon-11 or fluorine-18 [1]. Given the short half-life of these isotopes (e.g., 20.4 min for carbon-11), the high reactivity of the bromine leaving group is a critical advantage for rapid and efficient incorporation of the radionuclide [2]. This makes the compound a valuable precursor for developing novel PET tracers targeting sulfonamide-binding proteins like carbonic anhydrase.

Production of Specialized Sulfonamide-Based Materials and Agrochemicals

Beyond pharmaceuticals, the unique combination of a sulfonamide moiety and a reactive alkyl bromide in 4-(2-bromoethoxy)benzenesulfonamide lends itself to the synthesis of specialized polymers or agrochemical intermediates [1]. The chloroethoxy analog is a known precursor to sulfonylurea herbicides [2]; the bromoethoxy derivative's enhanced reactivity may allow for the development of new, more potent, or more selective agrochemical entities under milder reaction conditions.

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